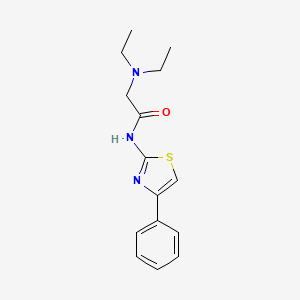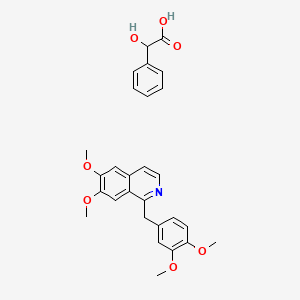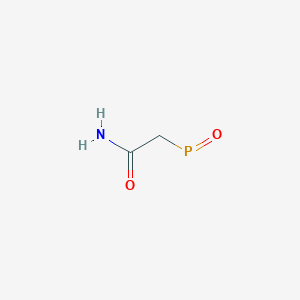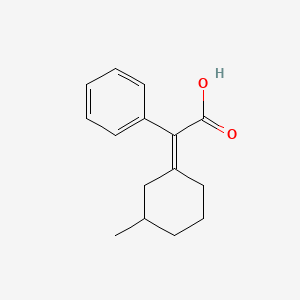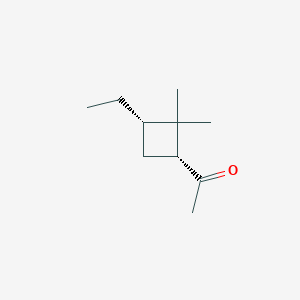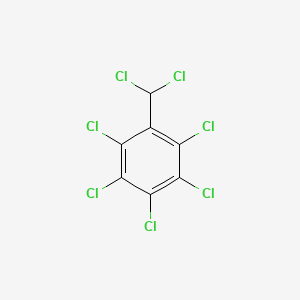
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene is a chlorinated aromatic compound with the molecular formula C7HCl7. It is characterized by the presence of five chlorine atoms and one dichloromethyl group attached to a benzene ring. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene can be synthesized through the chlorination of benzene derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of benzene derivatives in reactors designed to handle large volumes of reactants and products. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce less chlorinated benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions (OH-) replace chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxylated benzene derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds.
Biology: Studied for its effects on biological systems, including its potential as a bioaccumulative pollutant.
Medicine: Investigated for its potential use in developing pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the dichloromethyl group.
Hexachlorobenzene: Contains six chlorine atoms attached to the benzene ring.
1,2,3,4,5-Pentachloro-6-(trichloromethyl)benzene: Contains a trichloromethyl group instead of a dichloromethyl group.
Uniqueness
1,2,3,4,5-Pentachloro-6-(dichloromethyl)benzene is unique due to the presence of both the pentachlorinated benzene ring and the dichloromethyl group. This combination imparts specific chemical and physical properties that distinguish it from other chlorinated aromatic compounds .
Propriétés
Numéro CAS |
2136-95-0 |
|---|---|
Formule moléculaire |
C7HCl7 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(dichloromethyl)benzene |
InChI |
InChI=1S/C7HCl7/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h7H |
Clé InChI |
AWLHOCSHUCRWFB-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


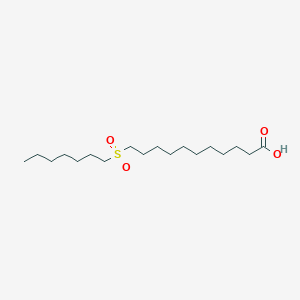


![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

